molecular formula C9H7BrN2O5 B1626733 5-Acetamido-3-bromo-2-nitrobenzoic acid CAS No. 54002-32-3

5-Acetamido-3-bromo-2-nitrobenzoic acid

Cat. No. B1626733
CAS RN: 54002-32-3
M. Wt: 303.07 g/mol
InChI Key: UZLSHBJYAVDGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-3-bromo-2-nitrobenzoic acid (ABNB) is an organic compound that is widely used in scientific research. It is a brominated nitrobenzoic acid that has a wide range of applications in the field of biochemistry and physiology. It has been used in the synthesis of various compounds and its mechanism of action is well understood. ABNB has been used in a variety of studies, including those related to drug development, cancer research, and protein engineering.

Mechanism Of Action

The mechanism of action of 5-Acetamido-3-bromo-2-nitrobenzoic acid is not yet fully understood. However, it is believed that the compound acts as a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones involved in the regulation of inflammation and other physiological processes. By inhibiting the activity of COX-2, 5-Acetamido-3-bromo-2-nitrobenzoic acid can reduce the production of prostaglandins and thus reduce inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Acetamido-3-bromo-2-nitrobenzoic acid have not yet been fully explored. However, it is believed that the compound has anti-inflammatory and analgesic effects. In addition, 5-Acetamido-3-bromo-2-nitrobenzoic acid has been found to have an inhibitory effect on the production of prostaglandins, which are hormones involved in the regulation of inflammation and other physiological processes.

Advantages And Limitations For Lab Experiments

5-Acetamido-3-bromo-2-nitrobenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, 5-Acetamido-3-bromo-2-nitrobenzoic acid has been found to have an inhibitory effect on the production of prostaglandins, which makes it useful for studying the mechanisms of action of various drugs. However, 5-Acetamido-3-bromo-2-nitrobenzoic acid also has some limitations. It is not as potent as some other compounds, and it can be toxic in high concentrations.

Future Directions

There are several possible future directions for the use of 5-Acetamido-3-bromo-2-nitrobenzoic acid in scientific research. One potential direction is to further explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, 5-Acetamido-3-bromo-2-nitrobenzoic acid could be used to study the structure and function of proteins, as well as to develop new drugs for the treatment of various conditions. Other possible directions include exploring the effects of 5-Acetamido-3-bromo-2-nitrobenzoic acid on other enzymes and proteins, and studying the biochemical and physiological effects of 5-Acetamido-3-bromo-2-nitrobenzoic acid in greater detail.

Scientific Research Applications

5-Acetamido-3-bromo-2-nitrobenzoic acid has a wide range of applications in the field of scientific research. It is commonly used in drug development, cancer research, and protein engineering. 5-Acetamido-3-bromo-2-nitrobenzoic acid has been used in the synthesis of various compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). These compounds have been tested for their potential to treat a variety of conditions, including cancer and inflammation. 5-Acetamido-3-bromo-2-nitrobenzoic acid has also been used to study the structure and function of proteins, as well as to study the mechanisms of action of various drugs.

properties

IUPAC Name

5-acetamido-3-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSHBJYAVDGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505982
Record name 5-Acetamido-3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-3-bromo-2-nitrobenzoic acid

CAS RN

54002-32-3
Record name 5-Acetamido-3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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